6-(Acetylthio)hexyl methacrylate
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Overview
Description
6-(Acetylthio)hexyl methacrylate is a monomer that belongs to the group of hydrophobic monomers. It has a molecular weight of 166.24 g/mol and is known for its high yield in polymerization processes . This compound is used in copolymers to make polymers that are hydrophilic and have fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-(Acetylthio)hexyl methacrylate typically involves the esterification of methacrylic acid with 6-(acetylthio)hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions. The product is then purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-(Acetylthio)hexyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound is used in copolymerization reactions to produce polymers with specific properties.
Substitution: The acetylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
6-(Acetylthio)hexyl methacrylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(Acetylthio)hexyl methacrylate primarily involves its ability to undergo polymerization and form crosslinked networks. The acetylthio group can participate in various chemical reactions, leading to the formation of stable and functional polymers. These polymers can interact with biological molecules and other substrates, making them useful in a variety of applications .
Comparison with Similar Compounds
Similar Compounds
Hexyl methacrylate: Similar in structure but lacks the acetylthio group.
Butyl methacrylate: Another methacrylate monomer with different alkyl chain length.
Ethyl methacrylate: A shorter-chain methacrylate monomer.
Uniqueness
6-(Acetylthio)hexyl methacrylate is unique due to its acetylthio group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of hydrophilic and fluorescent polymers, setting it apart from other methacrylate monomers .
Properties
Molecular Formula |
C12H20O3S |
---|---|
Molecular Weight |
244.35 g/mol |
IUPAC Name |
6-acetylsulfanylhexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H20O3S/c1-10(2)12(14)15-8-6-4-5-7-9-16-11(3)13/h1,4-9H2,2-3H3 |
InChI Key |
GOBNYDLWWCHEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCSC(=O)C |
Origin of Product |
United States |
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